N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE
CAS No.: 866341-17-5
Cat. No.: VC6829046
Molecular Formula: C27H22ClN3O5
Molecular Weight: 503.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866341-17-5 |
|---|---|
| Molecular Formula | C27H22ClN3O5 |
| Molecular Weight | 503.94 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)methyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C27H22ClN3O5/c1-2-11-30-26(33)20-9-8-18(25(32)29-14-17-7-10-23-24(12-17)36-16-35-23)13-22(20)31(27(30)34)15-19-5-3-4-6-21(19)28/h2-10,12-13H,1,11,14-16H2,(H,29,32) |
| Standard InChI Key | CUJQLKWYWHQXPL-UHFFFAOYSA-N |
| SMILES | C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC5=CC=CC=C5Cl |
Introduction
Molecular Composition
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IUPAC Name: N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Molecular Formula: C24H19ClN2O5
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Molecular Weight: Approximately 450.87 g/mol (computed).
Structural Features
The compound features:
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A quinazoline core, which is a bicyclic aromatic heterocycle.
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A benzodioxole group, known for its bioactive properties.
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A chlorophenyl group, contributing to its hydrophobicity and potential receptor binding.
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A carboxamide functional group, enhancing solubility and potential hydrogen bonding interactions.
Key Functional Groups
| Functional Group | Role in Activity |
|---|---|
| Benzodioxole | Enhances bioactivity and stability |
| Chlorophenyl | Contributes to hydrophobic interactions |
| Carboxamide | Facilitates hydrogen bonding |
| Prop-2-enyl | Adds flexibility to molecular conformation |
Synthesis Pathway
The synthesis of this compound typically involves:
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Formation of the Quinazoline Core: Starting from anthranilic acid derivatives through cyclization reactions.
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Introduction of the Benzodioxole Group: Using benzodioxole derivatives via alkylation or coupling reactions.
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Functionalization with Chlorophenyl and Propionamide Groups: Employing chlorophenyl reagents and amide coupling agents.
Potential Pharmacological Applications
This compound's structural features suggest it may act as:
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A protein kinase inhibitor, targeting enzymes involved in cancer signaling pathways.
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A receptor modulator, interacting with G-protein-coupled receptors or ion channels due to its aromatic groups.
Bioactivity Studies
Preliminary studies on related quinazoline derivatives indicate:
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Anticancer Activity: Quinazoline-based compounds have shown efficacy in inhibiting EGFR (epidermal growth factor receptor) pathways.
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Antimicrobial Properties: The benzodioxole moiety is known for antimicrobial effects.
Toxicity Profile
While data specific to this compound is limited, similar molecules exhibit:
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Low acute toxicity in animal models.
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Potential for mild irritation at high concentrations.
Molecular Docking Studies
Docking simulations suggest that this compound can bind effectively to active sites of enzymes like tyrosine kinases due to its planar aromatic regions and hydrogen bond donors/acceptors.
ADMET Predictions
Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties include:
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Good oral bioavailability due to its moderate molecular weight and lipophilicity.
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Likely metabolism via cytochrome P450 enzymes.
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